Cas no 934691-48-2 (4-methoxy-[1,1'-biphenyl]-2-carbaldehyde)
4-methoxy-[1,1'-biphenyl]-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-BIPHENYL]-2-CARBOXALDEHYDE,4-METHOXY-
- 4-Methoxybiphenyl-2-carbaldehyde
- LogP
- 5-Methoxy-2-phenylbenzonitrile
- 4-methoxy-[1,1'-biphenyl]-2-carbaldehyde
- DTXSID20743109
- MFCD18905088
- 4-Methoxy[1,1'-biphenyl]-2-carbonitrile
- 4-METHOXY-[1,1'-BIPHENYL]-2-CARBONITRILE
- AKOS026673892
- 934691-48-2
-
- MDL: MFCD18905088
- Inchi: 1S/C14H11NO/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-9H,1H3
- InChI Key: XCABJPHZVKTLOY-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=C(C#N)C=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 209.084063974g/mol
- Monoisotopic Mass: 209.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Density: 1.114
- Boiling Point: 374.4°C at 760 mmHg
- Flash Point: 175.5°C
- Refractive Index: 1.59
4-methoxy-[1,1'-biphenyl]-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB331443-250 mg |
5-Methoxy-2-phenylbenzonitrile, 97%; . |
934691-48-2 | 97% | 250mg |
€246.00 | 2023-04-26 | |
| abcr | AB331443-1 g |
5-Methoxy-2-phenylbenzonitrile, 97%; . |
934691-48-2 | 97% | 1g |
€518.00 | 2023-04-26 | |
| TRC | M266570-25mg |
5-Methoxy-2-phenylbenzonitrile |
934691-48-2 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | M266570-50mg |
5-Methoxy-2-phenylbenzonitrile |
934691-48-2 | 50mg |
$92.00 | 2023-05-18 | ||
| TRC | M266570-100mg |
5-Methoxy-2-phenylbenzonitrile |
934691-48-2 | 100mg |
$144.00 | 2023-05-18 | ||
| TRC | M266570-250mg |
5-Methoxy-2-phenylbenzonitrile |
934691-48-2 | 250mg |
$253.00 | 2023-05-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3973-1G |
4-methoxy-[1,1'-biphenyl]-2-carbaldehyde |
934691-48-2 | 95% | 1g |
¥ 1,702.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3973-5G |
4-methoxy-[1,1'-biphenyl]-2-carbaldehyde |
934691-48-2 | 95% | 5g |
¥ 5,108.00 | 2023-04-12 | |
| abcr | AB331443-250mg |
5-Methoxy-2-phenylbenzonitrile, 97%; . |
934691-48-2 | 97% | 250mg |
€208.10 | 2025-04-15 | |
| abcr | AB331443-1g |
5-Methoxy-2-phenylbenzonitrile, 97%; . |
934691-48-2 | 97% | 1g |
€364.80 | 2025-04-15 |
4-methoxy-[1,1'-biphenyl]-2-carbaldehyde Suppliers
4-methoxy-[1,1'-biphenyl]-2-carbaldehyde Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 4-methoxy-[1,1'-biphenyl]-2-carbaldehyde
Introduction to 4-methoxy-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 934691-48-2)
4-methoxy-[1,1'-biphenyl]-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 934691-48-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic aldehyde belongs to the biphenyl derivatives, characterized by its methoxy substituent at the para position relative to the aldehyde group. The structural motif of biphenyl, combined with the electron-withdrawing effect of the aldehyde functionality, makes this compound a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The compound's molecular structure consists of two benzene rings connected by a single bond, with one ring substituted by a methoxy group (–OCH₃) and the other by an aldehyde group (–CHO) at the 2-position. This arrangement imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (aldehyde) groups allows for diverse interactions with biological targets, which is particularly relevant in drug discovery and development.
In recent years, 4-methoxy-[1,1'-biphenyl]-2-carbaldehyde has garnered attention due to its potential applications in medicinal chemistry. The biphenyl core is a common scaffold in many pharmacologically active compounds, exhibiting properties such as improved metabolic stability and enhanced binding affinity to biological receptors. The aldehyde group serves as a reactive handle for further functionalization via condensation reactions, such as Schiff base formation or Michael additions, enabling the synthesis of novel heterocyclic compounds with therapeutic potential.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of biologically active molecules. For instance, researchers have explored its use in generating derivatives that interact with enzymes and receptors involved in inflammatory pathways. The methoxy group at the para position modulates the electronic properties of the aromatic system, influencing both reactivity and binding characteristics. This balance makes 4-methoxy-[1,1'-biphenyl]-2-carbaldehyde an attractive candidate for designing molecules with tailored pharmacokinetic profiles.
Recent studies have highlighted its role in developing small-molecule inhibitors targeting specific enzymatic pathways. The aldehyde functionality allows for facile derivatization into Schiff bases or hydrazones, which are known to exhibit inhibitory activity against various kinases and oxidoreductases. These derivatives have shown promise in preclinical studies as modulators of cellular signaling cascades associated with diseases such as cancer and neurodegeneration. The structural diversity achievable through modifications of this scaffold underscores its importance as a chemical probe in drug discovery.
The synthesis of 4-methoxy-[1,1'-biphenyl]-2-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors like 4-methoxybenzaldehyde or biphenyl derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's accessibility while maintaining the integrity required for sensitive biochemical applications.
In addition to its pharmaceutical relevance, this compound has found applications in materials science and catalysis. The biphenyl moiety's rigidity and planarity make it suitable for constructing liquid crystal materials or organic semiconductors. Furthermore, its aldehyde group can participate in metal coordination complexes, serving as a ligand or anchor for catalytic systems. Such applications demonstrate the broad utility of 4-methoxy-[1,1'-biphenyl]-2-carbaldehyde beyond traditional medicinal chemistry contexts.
The growing interest in 4-methoxy-[1,1'-biphenyl]-2-carbaldehyde is also driven by advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict binding affinities and optimize derivatives for improved efficacy. Virtual screening campaigns have identified novel analogs with enhanced potency against target enzymes or receptors, accelerating the drug discovery process. Such computational approaches are increasingly integrated into synthetic planning workflows to streamline development efforts.
Future directions in research may explore bioconjugation strategies leveraging the reactive aldehyde group for site-specific labeling or targeting applications. For example, attaching biomolecules such as antibodies or peptides could yield probes for diagnostic imaging or therapeutic delivery systems. The versatility of 4-methoxy-[1,1'-biphenyl]-2-carbaldehyde ensures that it will remain a cornerstone compound in both academic and industrial research settings.
In conclusion,4-methoxy-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 934691-48-2) represents a structurally intriguing and functionally diverse molecule with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate and pharmacological probe continues to drive innovation in drug discovery and material science alike. As research progresses,this compound will undoubtedly contribute further insights into molecular design principles that underpin modern therapeutics.
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